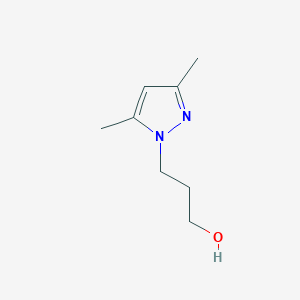
5-(Chloromethyl)-4-methyl-1,2,3-thiadiazole
Übersicht
Beschreibung
5-(Chloromethyl)-4-methyl-1,2,3-thiadiazole (CM-MTD) is a synthetic compound that has recently been used in a variety of scientific research applications. It is a versatile compound that has been used to study a variety of biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
1. Fungicidal and Antiviral Activities
- Research Focus: Synthesis and biological evaluation of thiadiazoles for fungicidal and antiviral activities.
- Findings: Certain 5-methyl-1,2,3-thiadiazoles exhibited broad-spectrum activities against fungi and potent antiviral activities. This highlights their potential in pesticide development (Zheng et al., 2010).
- Application: Development of new pesticides with diverse biological activities.
2. Anti-Cancer Agents
- Research Focus: Evaluation of thiadiazole derivatives as anticancer agents.
- Findings: Some thiadiazole derivatives showed significant anticancer activity, demonstrating their promise in cancer treatment (Gomha et al., 2017).
- Application: Potential use in developing new anticancer drugs.
3. Synthesis and Structural Analysis
- Research Focus: Synthesis of novel thiadiazoles and structural analysis using various techniques.
- Findings: Innovative synthetic methods were developed, and the crystal structures of certain thiadiazoles were determined, contributing to our understanding of these compounds (Zhao et al., 2003).
- Application: Advancing the synthesis and structural understanding of thiadiazoles for various applications.
4. Antimicrobial Activity
- Research Focus: Investigating the antimicrobial properties of thiadiazole derivatives.
- Findings: Several thiadiazole compounds demonstrated notable antimicrobial activities, suggesting their use in combating bacterial and fungal infections (Patel & Singh, 2009).
- Application: Development of new antimicrobial agents.
5. Antioxidant Activity
- Research Focus: Evaluation of the antioxidant properties of thiadiazole derivatives.
- Findings: Some newly synthesized compounds exhibited significant antioxidant activity, comparable to standard drugs like ascorbic acid (Gopi et al., 2016).
- Application: Potential use in developing antioxidant therapies.
Eigenschaften
IUPAC Name |
5-(chloromethyl)-4-methylthiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2S/c1-3-4(2-5)8-7-6-3/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJYAOTXDQPOSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50512805 | |
| Record name | 5-(Chloromethyl)-4-methyl-1,2,3-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50512805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82172-42-7 | |
| Record name | 5-(Chloromethyl)-4-methyl-1,2,3-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50512805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1281627.png)








